Cas no 7345-79-1 (2-Bromocinnamic acid)

2-Bromocinnamic acid Chemical and Physical Properties
Names and Identifiers
-
- trans-2-bromocinnamic acid
- 2-Bromo Cinnamic Acid
- 3-BroMocinnaMic acid, predoMinantly trans
- 2-Propenoicacid, 3-(2-bromophenyl)-, (E)-
- Cinnamic acid, o-bromo-, (E)- (8CI)
- (2E)-3-(2-Bromophenyl)-2-propenoic acid
- (E)-3-(2-Bromophenyl)-2-propenoicacid
- 2-Bromo-trans-cinnamic acid
- 2-Bromocinnamic acid
- o-Bromocinnamic acid
- 3-(2-Bromophenyl)acrylic acid
- bromocinnamic acid,2-
- (E)-3-(2-Bromophenyl)acrylic acid
- (2E)-3-(2-bromophenyl)prop-2-enoic acid
- 3-(2-bromo-phenyl)-acrylic acid
- (E)-3-(2-bromophenyl)prop-2-enoic acid
- (2E)-3-(2-BROMOPHENYL)ACRYLIC ACID
- 2-Propenoic acid, 3-(2-bromophenyl)-, (E)-
- OMHDOOAFLCMRFX-AATRIKPKSA-N
- (E)-3-(2-Bromophenyl)propenoic acid
- 2-PROPENOIC ACID, 3-(2-BROMOPHENYL)-, (2E)-
- 3-(2-bromopheny
- MFCD00016836
- EN300-832905
- NCGC00337705-01
- (E)-3-(2-bromophenyl)-2-propenoic acid
- OMHDOOAFLCMRFX-AATRIKPKSA-
- EINECS 231-353-0
- SCHEMBL1049717
- J-501874
- o-Bromzimtsaure
- 3-(2-bromophenyl)prop-2-enoic acid
- 7499-56-1
- NSC407679
- NSC 407679
- 2-Bromocinnamicacid
- AKOS000198561
- D73309
- trans-2-BromocinnamicAcid
- A837836
- 20595-39-5
- (E)-3-(2-bromophenyl)-acrylic acid
- AB01329261-02
- DTXSID801035323
- EN300-17783
- NS00047586
- (E)-3-(2-bromophenyl)prop-2-enoate
- FS-3823
- A838302
- AMY3716
- SCHEMBL1049718
- InChI=1/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
- trans-2-Bromocinnamic acid, 95%
- B1943
- NSC-407679
- 2-Propenoic acid, 3-(2-bromophenyl)-
- CS-0063883
- Cinnamic acid, o-bromo-
- Z2315575361
- 7345-79-1
- ALBB-011738
- DB-020674
- STK441381
- o-Bromo-trans-cinnamic acid; 3-(2-Bromophenyl)acrylic acid
- BBL017155
- propenoic acid, 3-(2-bromophenyl)-
-
- MDL: MFCD00016836
- Inchi: 1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
- InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C([H])=C1/C(/[H])=C(\[H])/C(=O)O[H]
- BRN: 2357933
Computed Properties
- Exact Mass: 225.96300
- Monoisotopic Mass: 225.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Surface Charge: 0
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.607
- Melting Point: 216.0 to 220.0 deg-C
- Boiling Point: 340°C at 760 mmHg
- Flash Point: 159.4°C
- Refractive Index: 1.648
- PSA: 37.30000
- LogP: 2.54690
- Solubility: Insoluble in water
2-Bromocinnamic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Safety Term:S26;S36
2-Bromocinnamic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromocinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041050-25g |
(E)-3-(2-Bromophenyl)acrylic acid |
7345-79-1 | 98% | 25g |
¥180.00 | 2024-07-28 | |
Enamine | EN300-832905-2.5g |
(2E)-3-(2-bromophenyl)prop-2-enoic acid |
7345-79-1 | 95% | 2.5g |
$21.0 | 2023-07-10 | |
Ambeed | A747884-5g |
trans-2-Bromocinnamic Acid |
7345-79-1 | 98% | 5g |
$8.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004659-100g |
2-Bromocinnamic acid |
7345-79-1 | 98% | 100g |
1820CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JM364-1g |
2-Bromocinnamic acid |
7345-79-1 | 98.0%(GC&T) | 1g |
216CNY | 2021-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101936-100g |
2-Bromocinnamic acid |
7345-79-1 | 95% | 100g |
¥646.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014725-1g |
2-Bromocinnamic acid |
7345-79-1 | 98% | 1g |
¥25 | 2024-05-21 | |
Fluorochem | 001107-1g |
2-Bromocinnamic acid |
7345-79-1 | 98% | 1g |
£10.00 | 2022-03-29 | |
Enamine | EN300-832905-5.0g |
(2E)-3-(2-bromophenyl)prop-2-enoic acid |
7345-79-1 | 95% | 5.0g |
$37.0 | 2023-07-10 | |
Enamine | EN300-17783-0.1g |
3-(2-bromophenyl)prop-2-enoic acid |
7345-79-1 | 95.0% | 0.1g |
$48.0 | 2025-03-21 |
2-Bromocinnamic acid Related Literature
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
Additional information on 2-Bromocinnamic acid
Recent Advances in the Study of 2-Bromocinnamic Acid (CAS: 7345-79-1) in Chemical Biology and Pharmaceutical Research
2-Bromocinnamic acid (CAS: 7345-79-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and potential therapeutic properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, including anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings on the synthesis, biological activity, and applications of 2-bromocinnamic acid, providing valuable insights for researchers in the field.
One of the most notable advancements in the study of 2-bromocinnamic acid is its application in the synthesis of cinnamic acid derivatives, which are known for their diverse pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-bromocinnamic acid serves as a crucial precursor in the development of novel COX-2 inhibitors, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study highlighted the compound's ability to undergo efficient Heck coupling reactions, enabling the construction of complex molecular frameworks with high selectivity.
In addition to its synthetic utility, 2-bromocinnamic acid has been investigated for its direct biological effects. Recent in vitro studies have shown that the compound exhibits moderate cytotoxicity against certain cancer cell lines, particularly in breast and colon cancer models. Researchers have attributed this activity to the bromine substituent, which enhances the compound's ability to interact with cellular targets involved in apoptosis and cell cycle regulation. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported that 2-bromocinnamic acid derivatives could selectively inhibit the proliferation of cancer cells while sparing normal cells.
The pharmacokinetic properties of 2-bromocinnamic acid have also been a focus of recent research. A 2023 pharmacokinetic study published in European Journal of Pharmaceutical Sciences evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated that 2-bromocinnamic acid exhibits favorable oral bioavailability and moderate plasma protein binding, making it a promising candidate for further drug development. However, the study also noted the need for structural optimization to improve metabolic stability and reduce potential off-target effects.
From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of 2-bromocinnamic acid. A 2024 study in Green Chemistry demonstrated an eco-friendly, catalyst-free method for synthesizing the compound using microwave-assisted reactions. This method not only improved yield and purity but also significantly reduced reaction times and waste generation, aligning with the pharmaceutical industry's growing emphasis on sustainable practices.
Looking forward, researchers are exploring the potential of 2-bromocinnamic acid in combination therapies and targeted drug delivery systems. Preliminary studies suggest that the compound's chemical structure allows for easy conjugation with nanoparticles and other drug carriers, potentially enhancing its therapeutic index. As the field of chemical biology continues to evolve, 2-bromocinnamic acid remains a compound of significant interest, with ongoing research expected to uncover new applications and optimize its pharmacological properties.
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